
N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)urea, commonly known as BMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMTU is a urea derivative that has shown promising results in various studies, making it an important compound for research purposes.
Wirkmechanismus
The exact mechanism of action of BMTU is not fully understood, although it is thought to act by inhibiting the activity of certain enzymes. Studies have shown that BMTU inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
BMTU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned above, and has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BMTU has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BMTU in lab experiments is its ability to inhibit the activity of certain enzymes, making it a useful tool for studying the function of these enzymes. Additionally, BMTU has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new cancer and anti-inflammatory drugs.
One limitation of using BMTU in lab experiments is its potential toxicity. Although BMTU has been shown to have anti-cancer and anti-inflammatory properties, it may also have toxic effects on normal cells. Additionally, BMTU may have limited solubility in certain solvents, making it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BMTU. One area of interest is the development of new anti-cancer and anti-inflammatory drugs based on the structure of BMTU. Additionally, further studies are needed to fully understand the mechanism of action of BMTU and its potential toxicity. Finally, BMTU may have potential applications in other areas of research, such as the development of new antibiotics or antiviral drugs.
In conclusion, BMTU is a urea derivative that has shown promising results in various studies. It has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. Although there are limitations to its use in lab experiments, further research on BMTU may lead to new discoveries in the field of scientific research.
Synthesemethoden
BMTU can be synthesized using various methods, including the reaction of 2-thienylmethylamine with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with urea to form BMTU. Other methods of synthesis have also been reported, including the use of different amines and carbonyl chlorides.
Wissenschaftliche Forschungsanwendungen
BMTU has been studied extensively for its potential applications in scientific research. It has been shown to have anti-cancer properties, with studies indicating that it inhibits the proliferation of cancer cells in vitro. Additionally, BMTU has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-13(14-7-10-2-1-5-19-10)15-9-3-4-11-12(6-9)18-8-17-11/h1-6H,7-8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUXAHQUMYABBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(thiophen-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

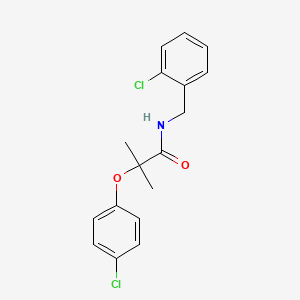
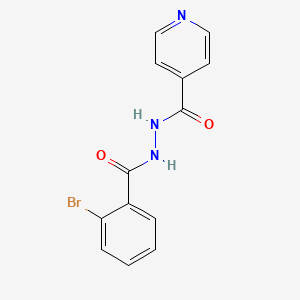
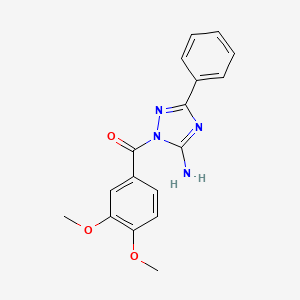
![2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5694516.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)
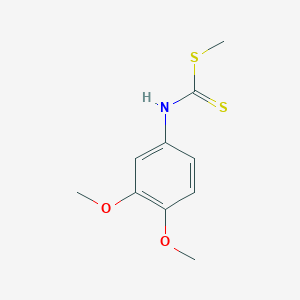
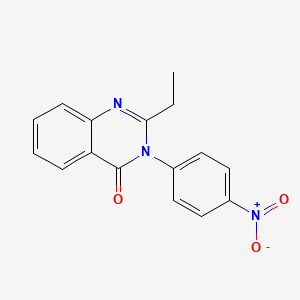
![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)




![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)
